molecular formula C13H17N3O B13332384 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13332384
M. Wt: 231.29 g/mol
InChI Key: RJOCLJHLUVFTCS-UHFFFAOYSA-N
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Description

2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isopropyl group.

    Substitution with Pyridine: The pyrazole ring is then reacted with a pyridine derivative to introduce the pyridine ring at the 3-position.

    Introduction of the Ethanol Group: Finally, the ethan-1-ol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings could facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.

    2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with the pyridine ring at a different position.

    2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a propanol group instead of an ethanol group.

Uniqueness

The unique combination of the isopropyl group, pyridine ring, and ethanol group in 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol may confer specific properties such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-(5-propan-2-yl-3-pyridin-3-ylpyrazol-1-yl)ethanol

InChI

InChI=1S/C13H17N3O/c1-10(2)13-8-12(15-16(13)6-7-17)11-4-3-5-14-9-11/h3-5,8-10,17H,6-7H2,1-2H3

InChI Key

RJOCLJHLUVFTCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CCO)C2=CN=CC=C2

Origin of Product

United States

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